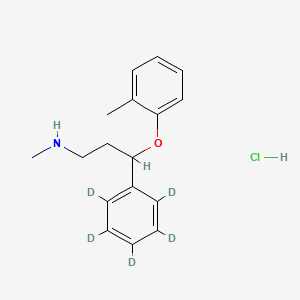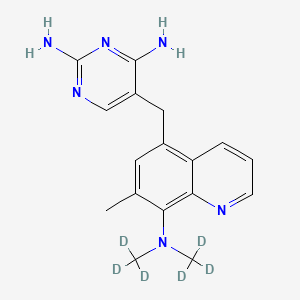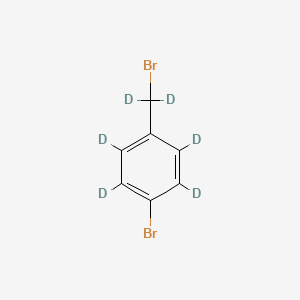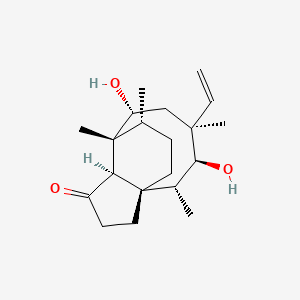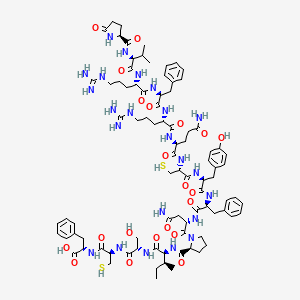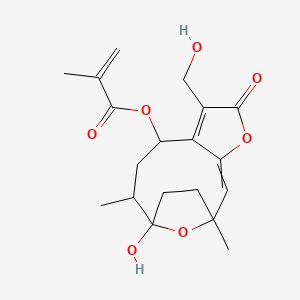
8|A-(2-Methylacryloyloxy)hirsutinolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
化学反応の分析
Types of Reactions
8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.
作用機序
8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .
類似化合物との比較
Similar Compounds
8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:
Uniqueness
8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.
特性
IUPAC Name |
[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXXZXCVFUXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
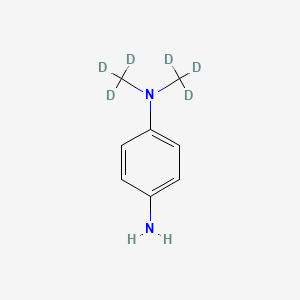
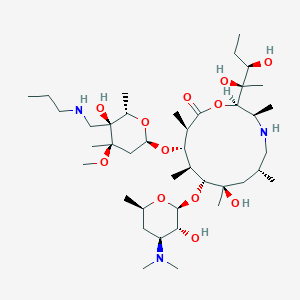
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)
